1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
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Overview
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H22ClN7O2 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds similar to the specified chemical, particularly those involving 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) explored the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, finding some with significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antidiabetic Drug Development
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating them for Dipeptidyl peptidase-4 (DPP-4) inhibition as potential antidiabetic medications. The study demonstrated strong inhibition potential and highlighted the antioxidant and insulinotropic activity of certain compounds, indicating their promise as anti-diabetic drugs (Bindu et al., 2019).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, including those with triazolopyridine structures. These compounds were subjected to in silico molecular docking screenings and exhibited antimicrobial and antioxidant activity, suggesting their potential utility in drug development (Flefel et al., 2018).
Structural Analysis and DFT Calculations
Sallam et al. (2021) conducted a detailed study on a compound with a pyridazine analog, focusing on its synthesis, structure analysis, DFT calculations, and Hirshfeld surface studies. This research provides insights into the electronic and structural characteristics of such compounds, which could inform their application in medicinal chemistry (Sallam et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
Based on the structure and the presence of the 1,2,4-triazole ring, it can be hypothesized that it forms hydrogen bonds with its target, leading to the inhibition of the target’s function . This is a common mechanism of action for many drugs containing a 1,2,4-triazole ring .
Biochemical Pathways
Compounds with a similar structure have been found to inhibit the aromatase enzyme, thereby affecting the biosynthesis of estrogens . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it may have good pharmacokinetic properties, as this scaffold is known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar compounds have shown promising cytotoxic activity against various cancer cell lines . They are believed to inhibit the growth and proliferation of cancer cells by interfering with the biosynthesis of estrogens .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-20(2,30-16-5-3-15(21)4-6-16)19(29)27-11-9-26(10-12-27)17-7-8-18(25-24-17)28-14-22-13-23-28/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEPWPMXBPRELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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